molecular formula C11H12 B14667350 Benzene, (1-cyclopropylideneethyl)- CAS No. 41418-59-1

Benzene, (1-cyclopropylideneethyl)-

Cat. No.: B14667350
CAS No.: 41418-59-1
M. Wt: 144.21 g/mol
InChI Key: MDFVZDRPCNHTAR-UHFFFAOYSA-N
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Description

Benzene, (1-cyclopropylideneethyl)- is an organic compound with the molecular formula C11H12 It is characterized by a benzene ring substituted with a cyclopropylideneethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-cyclopropylideneethyl)- typically involves the reaction of benzene with cyclopropylideneethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropylideneethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Benzene, (1-cyclopropylideneethyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-cyclopropylideneethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield cyclopropylideneethyl-substituted cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylideneethyl benzoic acid, while reduction may produce cyclopropylideneethyl cyclohexane.

Scientific Research Applications

Benzene, (1-cyclopropylideneethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, (1-cyclopropylideneethyl)- involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, its derivatives may interact with cellular enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene: A simple aromatic hydrocarbon with the formula C6H6.

    Toluene: Benzene with a methyl group (C7H8).

    Ethylbenzene: Benzene with an ethyl group (C8H10).

    Cyclopropylbenzene: Benzene with a cyclopropyl group (C9H10).

Uniqueness

Benzene, (1-cyclopropylideneethyl)- is unique due to the presence of the cyclopropylideneethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

41418-59-1

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-cyclopropylideneethylbenzene

InChI

InChI=1S/C11H12/c1-9(11-7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

MDFVZDRPCNHTAR-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC1)C2=CC=CC=C2

Origin of Product

United States

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